N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is a complex organic compound that features a benzothiophene ring, a pyrazole ring, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, pyrazole derivatives, and thiourea. Common synthetic routes may involve:
Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Ring: Pyrazole rings are typically synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step often involves coupling the benzothiophene and pyrazole derivatives with thiourea under specific reaction conditions, such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]urea
- **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]guanidine
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C15H15N5OS2 |
---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5OS2/c1-20-11(6-7-17-20)13(21)18-15(22)19-14-10(8-16)9-4-2-3-5-12(9)23-14/h6-7H,2-5H2,1H3,(H2,18,19,21,22) |
InChI Key |
KOEXSUYCCDGHOQ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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